2-Chloro-4,5-difluorobenzene-1-carbothioamide
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Overview
Description
2-Chloro-4,5-difluorobenzene-1-carbothioamide is an organic compound with a unique structure that includes chlorine, fluorine, and sulfur atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-difluorobenzene-1-carbothioamide typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a carbothioamide group. One common method involves the reaction of 2-chloro-4,5-difluorobenzene with thiourea under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, nucleophilic substitution, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluorobenzene-1-carbothioamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-Chloro-4,5-difluorobenzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluorobenzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 2-Chloro-4,5-difluorobenzoic acid
- 1-Chloro-2,5-difluorobenzene
Uniqueness
2-Chloro-4,5-difluorobenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substitution patterns on the benzene ring.
Properties
Molecular Formula |
C7H4ClF2NS |
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Molecular Weight |
207.63 g/mol |
IUPAC Name |
2-chloro-4,5-difluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H4ClF2NS/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) |
InChI Key |
GXYIFFVXVHRQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=S)N |
Origin of Product |
United States |
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